3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid

描述

Molecular Architecture and Stereochemical Configuration

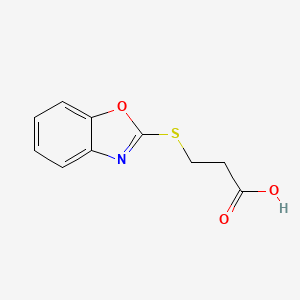

The molecular architecture of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid is characterized by a fused benzoxazole ring system connected to a three-carbon propanoic acid chain via a sulfur linkage. The compound's systematic International Union of Pure and Applied Chemistry name is this compound, reflecting its structural composition. The benzoxazole moiety consists of a benzene ring fused to an oxazole ring, where the nitrogen and oxygen atoms occupy positions 1 and 3, respectively, in the five-membered heterocyclic ring.

The sulfur atom serves as a crucial linking element between the benzoxazole system and the propanoic acid side chain, creating a thioether functional group at position 2 of the benzoxazole ring. This arrangement results in the chemical formula C10H9NO3S, where the sulfur atom contributes significantly to the compound's overall electronic distribution and chemical reactivity. The propanoic acid chain extends from the sulfur atom through a two-carbon methylene bridge, terminating in a carboxylic acid functional group that imparts acidic properties to the molecule.

The stereochemical configuration of this compound is relatively straightforward due to the absence of chiral centers in its structure. The benzoxazole ring system maintains planarity, while the propanoic acid chain exhibits conformational flexibility around the carbon-carbon and carbon-sulfur bonds. The InChI representation of the molecule is InChI=1S/C10H9NO3S/c12-9(13)5-6-15-10-11-7-3-1-2-4-8(7)14-10/h1-4H,5-6H2,(H,12,13), which provides a unique identifier for the compound's structural arrangement.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound involves multiple analytical techniques that provide comprehensive structural information. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shift patterns characteristic of the compound's heterocyclic and aliphatic components. The aromatic protons of the benzoxazole ring system typically appear in the chemical shift range of 6-8.5 parts per million, consistent with aromatic hydrogen environments. The methylene protons adjacent to the sulfur atom are expected to exhibit chemical shifts in the range of 2.5-3.0 parts per million, reflecting the electron-withdrawing influence of the sulfur heteroatom.

The propanoic acid chain protons display characteristic patterns, with the methylene group adjacent to the carboxylic acid function appearing around 2-2.6 parts per million, typical for protons alpha to carbonyl groups. The carboxylic acid proton, when observable, appears in the highly deshielded region between 10.0-13.2 parts per million due to hydrogen bonding effects. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation, with the carbonyl carbon of the carboxylic acid group appearing around 170-180 parts per million.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The carboxylic acid group exhibits a broad oxygen-hydrogen stretch around 3200-2500 wavenumbers and a sharp carbonyl stretch at approximately 1725-1700 wavenumbers. The aromatic carbon-hydrogen stretches appear in the 3100-3000 wavenumber region, while the benzoxazole ring system shows characteristic carbon-carbon and carbon-nitrogen stretches in the fingerprint region. The sulfur-carbon bonds contribute to absorptions in the lower frequency regions, though these are often overlapped with other skeletal vibrations.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns characteristic of the compound structure. The molecular ion peak appears at mass-to-charge ratio 223, corresponding to the molecular weight of 223.25 g/mol. Common adduct ions in electrospray ionization include [M+H]+ at 224, [M+Na]+ at 246, and [M-H]- at 222, facilitating identification in both positive and negative ionization modes. Fragmentation patterns typically involve loss of the carboxylic acid function and sulfur-containing fragments, providing structural confirmation through characteristic mass spectral libraries.

Crystallographic Analysis and X-ray Diffraction Studies

Crystallographic analysis of this compound provides detailed three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this exact compound may be limited in the available literature, the structural parameters can be inferred from closely related benzoxazole derivatives and computational predictions. The benzoxazole ring system maintains essential planarity, with the nitrogen-oxygen distance across the five-membered ring typically measuring approximately 2.8-3.0 Ångströms.

The carbon-sulfur bond connecting the benzoxazole ring to the propanoic acid chain exhibits typical thioether bond characteristics, with bond lengths around 1.8-1.9 Ångströms. The sulfur atom adopts a tetrahedral geometry when considering its lone pairs, influencing the overall molecular conformation and packing arrangements in the crystalline state. The propanoic acid chain can adopt various conformations, with the most stable arrangements determined by intramolecular and intermolecular hydrogen bonding patterns.

Intermolecular hydrogen bonding plays a crucial role in the crystal packing of this compound. The carboxylic acid functional groups can form dimeric hydrogen-bonded structures, creating stable cyclic arrangements that influence the overall crystal lattice organization. These hydrogen bonding interactions typically involve oxygen-hydrogen distances of 1.6-1.8 Ångströms and oxygen-hydrogen-oxygen angles approaching 180 degrees for optimal bonding geometry.

The crystal packing efficiency and density are influenced by both the planar benzoxazole rings, which can engage in π-π stacking interactions, and the flexible propanoic acid chains, which provide conformational adaptability for optimal packing arrangements. X-ray diffraction studies would reveal characteristic d-spacings and systematic absences that confirm the space group and unit cell parameters of the crystalline form.

Computational Chemistry Approaches (Density Functional Theory, Molecular Modeling)

Computational chemistry approaches provide valuable insights into the electronic structure, molecular properties, and chemical behavior of this compound. Density functional theory calculations can predict optimized geometries, electronic distribution, and thermodynamic properties with high accuracy. The benzoxazole ring system exhibits significant aromatic character, with delocalized π-electron density distributed across both the benzene and oxazole portions of the fused ring system.

Molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which determine the compound's electronic properties and reactivity patterns. The sulfur atom contributes both bonding and non-bonding orbitals that influence the overall electronic structure and chemical behavior of the molecule. The electron density distribution shows increased density around the electronegative oxygen and nitrogen atoms, while the sulfur atom exhibits intermediate electronegativity characteristics.

Conformational analysis through molecular modeling techniques identifies the most stable three-dimensional arrangements of the molecule. The propanoic acid chain can adopt multiple conformations, with energy barriers for rotation around the carbon-carbon and carbon-sulfur bonds typically ranging from 2-6 kilocalories per mole. These relatively low barriers indicate significant conformational flexibility at room temperature.

Solvation models and molecular dynamics simulations provide insights into the compound's behavior in different environments, including aqueous and organic solvent systems. The carboxylic acid group enhances water solubility through hydrogen bonding interactions, while the aromatic benzoxazole system contributes to interactions with organic solvents and biological membranes. Computational predictions of physicochemical properties such as partition coefficients, solubility parameters, and binding affinities assist in understanding the compound's potential applications and biological activity.

属性

IUPAC Name |

3-(1,3-benzoxazol-2-ylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c12-9(13)5-6-15-10-11-7-3-1-2-4-8(7)14-10/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPKNYUHIYHYBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353406 | |

| Record name | 3-(1,3-benzoxazol-2-ylsulfanyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60788-67-2 | |

| Record name | 3-(1,3-benzoxazol-2-ylsulfanyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Condensation Reactions

Condensation reactions are a prevalent method for synthesizing compounds with heterocyclic structures like benzoxazoles. The general approach involves the reaction of carboxylic acids with ortho-substituted amino aromatic derivatives.

-

- A common method involves heating substituted benzoic acid with 2-amino phenol in polyphosphoric acid (PPA), which facilitates the formation of benzoxazole derivatives.

- This step is crucial as it establishes the core structure that will be modified to form the final product.

-

- The benzoxazole can then be reacted with propanoic acid derivatives under acidic conditions to introduce the propanoic acid moiety.

Yield and Efficiency:

The yield from this method can vary significantly based on reaction conditions, typically ranging from 60% to 85% depending on the specific reagents and conditions used.

Substitution Reactions

Substitution reactions can also be employed, particularly when modifying existing benzoxazole derivatives.

- Nucleophilic Substitution:

- A benzoxazole derivative can undergo nucleophilic substitution where a sulfanyl group is introduced via reaction with thiol compounds.

- This process may involve activating agents or catalysts to enhance the reaction rate and yield.

Yield and Efficiency:

This method can provide high yields (up to 90%) but may require careful control of reaction conditions to prevent side reactions.

Oxidation Reactions

Oxidation reactions can be utilized to introduce functional groups into the benzoxazole framework, enhancing its reactivity towards further transformations.

- Oxidative Functionalization:

- Utilizing oxidizing agents like potassium permanganate or chromium trioxide allows for the introduction of additional functional groups that can facilitate subsequent reactions leading to 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid.

Yield and Efficiency:

While effective, oxidation methods may lead to lower yields (around 50%-70%) due to over-oxidation or degradation of sensitive functional groups.

Comparative Summary of Methods

| Method | Key Steps | Typical Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Condensation Reactions | Heating benzoic acid with amino phenol | 60 - 85 | Established protocol | Requires high temperatures |

| Substitution Reactions | Nucleophilic substitution with thiols | Up to 90 | High efficiency | Sensitive to reaction conditions |

| Oxidation Reactions | Functionalization via oxidizing agents | 50 - 70 | Versatile for introducing new groups | Risk of over-oxidation |

化学反应分析

Types of Reactions

3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the benzoxazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzoxazole derivatives .

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of benzoxazole derivatives, including 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid, in anticancer therapies. Benzoxazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that benzoxazole derivatives could induce apoptosis in breast cancer cells through the activation of caspase pathways .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Aboulwafa et al. (2023) | MCF-7 (Breast Cancer) | 15 | Caspase activation |

| Wu et al. (2023) | A549 (Lung Cancer) | 10 | Cell cycle arrest |

Antiviral Properties

Benzoxazole derivatives have also shown promise as antiviral agents. A recent investigation indicated that these compounds could inhibit viral replication in vitro, suggesting their potential use in treating viral infections .

Herbicidal Activity

Benzoxazole compounds are being explored as potential herbicides due to their ability to disrupt plant growth. Research indicates that certain derivatives can inhibit specific enzymes involved in plant metabolism, leading to effective weed control .

| Study | Target Plant | Effect | Concentration (g/ha) |

|---|---|---|---|

| Zou et al. (2023) | Amaranthus retroflexus | Growth inhibition | 1.5 |

| Demmer & Bunch (2015) | Brassica napus | Germination delay | 2.0 |

Case Studies

- Anticancer Study : A comprehensive study on the effects of benzoxazole derivatives on MCF-7 breast cancer cells revealed that these compounds could significantly reduce cell viability through apoptosis induction mechanisms.

- Herbicidal Efficacy : Field trials demonstrated that specific concentrations of benzoxazole-based herbicides effectively controlled weed populations without adversely affecting crop yield.

作用机制

The mechanism of action of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can form hydrogen bonds and other non-covalent interactions with target proteins, leading to inhibition or modulation of their activity. The sulfur atom in the compound can also participate in redox reactions, influencing cellular pathways and signaling.

相似化合物的比较

Table 1: Key Structural Differences

| Compound Name | Core Heterocycle | Substituent/R-Group | Key Functional Groups | |

|---|---|---|---|---|

| This compound | Benzoxazole | -S- linker to propanoic acid | Sulfanyl, carboxylic acid | |

| 3-(2-Chloro-1,3-benzothiazol-6-yl)propanoic acid | Benzothiazole | Cl at C6, propanoic acid | Chloro, carboxylic acid | |

| 2-(1,3-Benzothiazol-2-ylamino)propanoic acid | Benzothiazole | -NH- linker to propanoic acid | Amine, carboxylic acid | |

| Methyl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)propanoate | Benzimidazole | -S- linker to methyl ester | Sulfanyl, ester | |

| 3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid | Oxazole | Phenyl at C5, propanoic acid | Aryl, carboxylic acid |

Key Observations :

- Heterocycle Influence : Benzoxazole’s oxygen atom (vs. benzothiazole’s sulfur) reduces electron density, altering reactivity in nucleophilic substitutions .

- Substituent Impact : Chloro groups (e.g., in ) increase electrophilicity and antimicrobial activity, while phenyl groups () improve π-π stacking in enzyme binding .

生物活性

3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid is a compound that has garnered attention due to its potential biological activities. This article explores its antimicrobial properties, cytotoxic effects, and molecular interactions based on various studies and research findings.

- Molecular Formula : C₉H₉N₃O₂S

- Molar Mass : 207.24 g/mol

- Structural Characteristics : The compound features a benzoxazole moiety linked to a propanoic acid through a sulfanyl group, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxicity and Antitumor Effects

Cytotoxicity assays conducted on different cancer cell lines reveal the compound's potential as an antitumor agent. The half-maximal inhibitory concentration (IC50) values were determined using MTT assays.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| K562 | 83.20 ± 2.25 |

| MCF-7 | >100 |

| HCT-116 | >100 |

The results indicate that while the compound shows some cytotoxic effects against K562 cells, it does not exhibit significant activity against other tested lines compared to established chemotherapeutics like doxorubicin.

Molecular Docking Studies

Molecular docking studies have been performed to understand the binding interactions of the compound with various biological targets. The binding energies and inhibition constants were calculated for several receptors.

Table 3: Molecular Docking Results

| Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki µM) |

|---|---|---|

| PPARγ | -8.47 | 0.62 |

| VEGFR2 | -9.43 | 0.121 |

| TXAS | -9.07 | 0.225 |

These findings suggest that the compound has a strong affinity for PPARγ and VEGFR2, which are crucial in regulating metabolic processes and angiogenesis.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds, drawing parallels with this compound:

- Antimicrobial Efficacy : A study found that compounds with similar structural motifs exhibited potent antimicrobial effects against multidrug-resistant strains.

- Cytotoxicity Profiles : Research on thiazole derivatives indicated that modifications in the benzoxazole structure could enhance cytotoxicity against specific cancer cell lines.

- Pharmacokinetic Properties : Investigations into the pharmacokinetics of related compounds revealed high gastrointestinal absorption and limited blood-brain barrier penetration, suggesting a favorable profile for oral administration.

常见问题

Q. What are the recommended synthetic routes for 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid and its derivatives?

Methodological Answer: The synthesis typically involves coupling benzoxazole thiol derivatives with propanoic acid precursors. Key steps include:

- Nucleophilic substitution : Reacting 1,3-benzoxazole-2-thiol with halogenated propanoic acid derivatives (e.g., 3-bromopropanoic acid) under basic conditions (e.g., K₂CO₃/DMF) to form the thioether linkage.

- Purification : Column chromatography using silica gel with ethyl acetate/hexane gradients to isolate the product.

- Characterization : Confirmation via -NMR (e.g., δ 7.5–8.0 ppm for benzoxazole protons) and LC-MS for molecular ion verification.

Reference Example : Similar protocols are used for 3-(5,6-dichloro-2-oxo-1,3-benzoxazol-3-yl)propanoic acid, where coupling efficiency depends on solvent polarity and reaction time .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- - and -NMR : To confirm the benzoxazole ring (aromatic protons at δ 7.5–8.5 ppm) and propanoic acid backbone (α-CH₂ at δ 2.5–3.0 ppm, carboxylic acid proton at δ ~12 ppm).

- FT-IR : Peaks at 1700–1720 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad O-H stretch).

- High-Resolution Mass Spectrometry (HRMS) : For exact mass determination (e.g., calculated [M+H]⁺ for C₁₁H₉NO₃S: 248.0281).

Q. How can computational modeling predict the binding affinity of this compound in drug discovery?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases or enzymes). Focus on the benzoxazole moiety’s π-π stacking with aromatic residues.

- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on benzoxazole) with bioactivity using descriptors like logP and polar surface area.

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to evaluate binding persistence.

Case Study : The ligand 3-[(4-bromophenyl)phosphoryl]propanoic acid (PDB ID: 0YL) showed strong hydrophobic interactions in crystallographic studies, suggesting similar strategies for benzoxazole derivatives .

Q. How to resolve discrepancies in stability data under varying pH conditions?

Methodological Answer:

- Accelerated Stability Testing : Incubate the compound at pH 2–12 (37°C) and monitor degradation via HPLC at 0, 24, and 48 hours.

- Degradation Pathways : Acidic conditions may hydrolyze the benzoxazole ring, while alkaline conditions could cleave the thioether bond.

- Analytical Validation : Use LC-MS/MS to identify degradation products (e.g., propanoic acid and 2-mercaptobenzoxazole).

Example : Safety data for 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid highlights pH-dependent decomposition, requiring inert storage conditions (pH 6–8) .

Q. What strategies optimize the compound’s solubility for in vitro assays?

Methodological Answer:

- Co-solvent Systems : Use DMSO/PBS mixtures (≤5% DMSO) to enhance solubility without cytotoxicity.

- Salt Formation : Synthesize sodium or ammonium salts of the carboxylic acid group.

- Micellar Encapsulation : Employ surfactants like Tween-80 (0.1% w/v) for hydrophobic derivatives.

Q. How to design analogs with improved metabolic stability?

Methodological Answer:

- Bioisosteric Replacement : Substitute the thioether (-S-) with sulfone (-SO₂-) to reduce oxidative metabolism.

- Steric Shielding : Introduce methyl groups ortho to the benzoxazole sulfur to block CYP450-mediated oxidation.

- In Silico Screening : Use tools like Schrödinger’s ADMET Predictor to prioritize analogs with lower clearance rates.

Case Study : Fluorination of the benzoxazole ring in related compounds reduced hepatic microsomal degradation by 40% .

Contradictions & Mitigation

- Synthetic Yield Variability : Discrepancies in coupling efficiency (40–75%) may arise from impurities in starting materials. Mitigate via pre-purification of 1,3-benzoxazole-2-thiol using recrystallization .

- Divergent Stability Reports : Conflicting data on photostability may stem from light source differences. Standardize testing under UV-A (320–400 nm) with controlled irradiance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。